N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
Overview
Description
BRAF inhibitors are a class of compounds that target the BRAF kinase, a protein that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in regulating cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are commonly associated with various cancers, including melanoma, colorectal cancer, and thyroid cancer . BRAF inhibitors are designed to selectively inhibit the activity of the mutated BRAF protein, thereby blocking the downstream signaling that promotes tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRAF inhibitors typically involves multiple steps, including the formation of heterocyclic scaffolds such as quinoline, imidazole, pyridine, triazole, and pyrrole . These scaffolds are then functionalized with various substituents to enhance their binding affinity and selectivity for the BRAF kinase. Common synthetic routes include nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cyclization reactions .
Industrial Production Methods: Industrial production of BRAF inhibitors involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of purification methods to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: BRAF inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure of the inhibitors to improve their pharmacokinetic and pharmacodynamic properties.
Common Reagents and Conditions: Common reagents used in the synthesis of BRAF inhibitors include palladium catalysts, base reagents such as potassium carbonate, and solvents like dimethylformamide and dichloromethane . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions are the final BRAF inhibitors with specific functional groups that enhance their binding to the BRAF kinase. These functional groups include halogens, alkyl groups, and aromatic rings .
Scientific Research Applications
BRAF inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are used as tools to study the MAPK signaling pathway and to develop new therapeutic agents . In biology, BRAF inhibitors are used to investigate the role of BRAF mutations in cancer development and progression . In medicine, they are employed as targeted therapies for treating cancers with BRAF mutations, such as melanoma and colorectal cancer . In industry, BRAF inhibitors are used in drug discovery and development to identify new compounds with improved efficacy and safety profiles .
Mechanism of Action
BRAF inhibitors exert their effects by selectively binding to the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity . This prevents the phosphorylation and activation of downstream proteins in the MAPK signaling pathway, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets of BRAF inhibitors include the BRAF kinase itself and other components of the MAPK pathway, such as MEK and ERK .
Comparison with Similar Compounds
BRAF inhibitors are unique in their ability to selectively target the mutated BRAF kinase, which distinguishes them from other kinase inhibitors that may have broader specificity . Similar compounds include MEK inhibitors, which target the downstream MEK kinase in the MAPK pathway, and pan-RAF inhibitors, which target multiple RAF isoforms . Compared to these compounds, BRAF inhibitors offer a higher degree of selectivity for the BRAF V600E mutation, which is associated with a better therapeutic index and reduced off-target effects .
List of Similar Compounds:- MEK inhibitors (e.g., trametinib, cobimetinib)
- Pan-RAF inhibitors (e.g., sorafenib, regorafenib)
- ERK inhibitors (e.g., ulixertinib)
Properties
IUPAC Name |
N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCACOTKLUNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918505-61-0 | |
Record name | PLX4032 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.